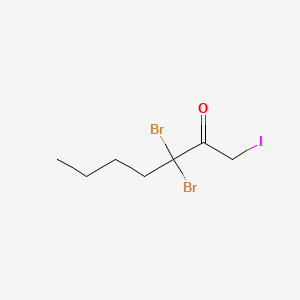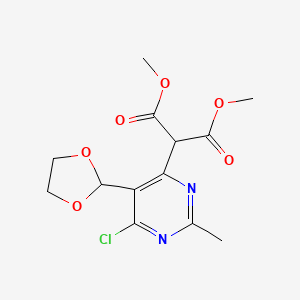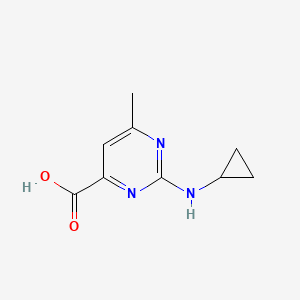
Heptan-2-one, 3,3-dibromo-1-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptan-2-one, 3,3-dibromo-1-iodo- is an organic compound with the molecular formula C7H11Br2IO. This compound is characterized by the presence of bromine and iodine atoms attached to a heptanone backbone. It is a semiochemical compound utilized by certain species in their chemical communication systems .
Métodos De Preparación
The synthesis of Heptan-2-one, 3,3-dibromo-1-iodo- involves the bromination and iodination of heptan-2-one. The reaction typically requires the use of bromine and iodine reagents under controlled conditions to ensure selective halogenation at the desired positions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Heptan-2-one, 3,3-dibromo-1-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Heptan-2-one, 3,3-dibromo-1-iodo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in chemical communication among species.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Heptan-2-one, 3,3-dibromo-1-iodo- involves its interaction with specific molecular targets. The bromine and iodine atoms play a crucial role in its reactivity and interaction with biological systems. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Heptan-2-one, 3,3-dibromo-1-iodo- can be compared with other similar compounds such as:
2-Heptanone: A ketone with a similar heptanone backbone but without the halogen substituents.
1,3-Dibromo-2-iodobenzene: A compound with similar halogenation but different structural framework.
The uniqueness of Heptan-2-one, 3,3-dibromo-1-iodo- lies in its specific halogenation pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
54899-97-7 |
|---|---|
Fórmula molecular |
C7H11Br2IO |
Peso molecular |
397.87 g/mol |
Nombre IUPAC |
3,3-dibromo-1-iodoheptan-2-one |
InChI |
InChI=1S/C7H11Br2IO/c1-2-3-4-7(8,9)6(11)5-10/h2-5H2,1H3 |
Clave InChI |
JJBPIIXVRZGUKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)CI)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13938343.png)


![3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13938355.png)
![2,7-Diazaspiro[4.4]nonane-3,8-dione](/img/structure/B13938374.png)





